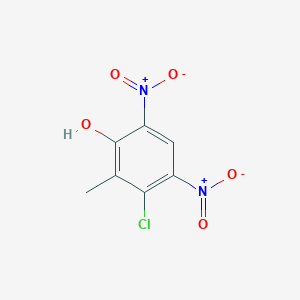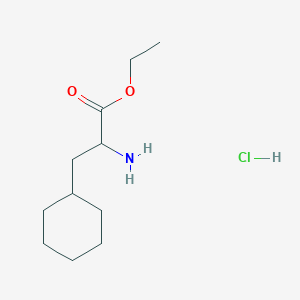![molecular formula C17H15ClN4O4S B2955564 1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1421529-19-2](/img/structure/B2955564.png)
1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrimidine dione, an azetidine, and a benzo[d]thiazole. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Molecular Structure Analysis
The compound’s structure can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s molecular structure and confirm the presence of the functional groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the azetidine ring could potentially undergo ring-opening reactions, and the pyrimidine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, and stability .Scientific Research Applications
Synthesis and Structural Characterization
- Research by Hurst, Atcha, and Marshall (1991) described the synthesis of oxazolo- and thiazolo-[5,4-d] pyrimidines through the reaction of 5-acylaminopyrimidines, demonstrating the potential versatility of pyrimidine derivatives in chemical synthesis (Hurst et al., 1991).
- Pontillo and Chen (2005) applied bicyclic oxazolino- and thiazolino[3,2-c]pyrimidin-5,7-dione derivatives in the synthesis of human gonadotropin-releasing hormone (hGnRH) receptor antagonists, showcasing the potential medicinal applications of these structures (Pontillo & Chen, 2005).
Potential Applications in Medicinal Chemistry
- Becan, Pyra, Rembiałkowska, and Bryndal (2022) synthesized and evaluated the anticancer activity of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, indicating the therapeutic potential of thiazolo[4,5-d]pyrimidine derivatives in anticancer drug development (Becan et al., 2022).
- Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the anti-inflammatory and analgesic activities of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, highlighting the potential of these compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).
Mechanism of Action
Target of Action
Compounds with a benzothiazole moiety are known to have a wide range of biological activities. They often target enzymes like cyclo-oxygenase (COX-1 and COX-2) which are involved in inflammation .
Mode of Action
These compounds often work by inhibiting the activity of their target enzymes. For example, they may inhibit the COX enzymes, which are responsible for the production of prostaglandins that mediate inflammation .
Biochemical Pathways
The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, which are derived from arachidonic acid. This can affect various biochemical pathways related to inflammation, pain, and fever .
Result of Action
The inhibition of prostaglandin production can result in anti-inflammatory, analgesic, and antipyretic effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S/c18-11-2-1-3-12-15(11)20-17(27-12)26-10-8-22(9-10)14(24)5-7-21-6-4-13(23)19-16(21)25/h1-4,6,10H,5,7-9H2,(H,19,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXDUSPBZAYDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=CC(=O)NC2=O)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2955486.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2955488.png)



![N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955493.png)
![5-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2955494.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2955498.png)


![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2955504.png)
